Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate
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Overview
Description
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoline core with an ethyl ester group at the 2-position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which involves cyclization and oxidation . Another approach is the thermal electrocyclization method, which includes a sequence of reactions such as the Suzuki–Miyaura reaction, deprotection of the nitrogen atom, and hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, especially at the nitrogen atom, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological activities .
Scientific Research Applications
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as acetylcholinesterase and protein kinases, leading to various biological effects. The compound can also interfere with signal transduction pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and is being studied for its antileishmanial activity.
Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory activity, this compound shares a similar pyrroloquinoline core.
Uniqueness
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its ethyl ester group, which enhances its chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Biological Activity
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that integrates a pyrrole and quinoline moiety. The presence of the carboxylate functional group enhances its reactivity and biological activity. Its molecular formula is C12H10N2O2 .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Friedländer Condensation : This reaction involves the condensation of an amino ketone with a carbonyl compound.
- Cyclization Reactions : Cyclization can be achieved through various methods, including the use of acid catalysts or heat.
Biological Activities
This compound exhibits significant biological activities, which can be categorized as follows:
Antitumor Activity
Recent studies have indicated that derivatives of pyrroloquinolines possess selective antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines .
Case Study :
A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .
Antimicrobial Properties
Research has shown that this compound has antimicrobial properties against a range of pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
Comparison with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Antitumor, Antimicrobial | Bicyclic structure with carboxylate group |
Ethyl 7-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate | Enhanced solubility | Methoxy substitution may alter bioactivity |
2,3-Dihydro-1H-pyrrolo[3,4-b]quinoline | Limited activity | Simplified structure without carboxylate |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor growth and microbial metabolism.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.
Properties
CAS No. |
26862-71-5 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-11-7-10-5-3-4-6-12(10)15-13(11)9-16/h3-7H,2,8-9H2,1H3 |
InChI Key |
DPNXOZFTZHIWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=CC3=CC=CC=C3N=C2C1 |
Origin of Product |
United States |
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